Ketomycin
Overview
Description
®-alpha-Oxo-3-cyclohexene-1-acetic acid is an organic compound characterized by a cyclohexene ring with an oxo group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-Oxo-3-cyclohexene-1-acetic acid typically involves the following steps:
Cyclohexene Oxidation: The starting material, cyclohexene, undergoes oxidation to introduce the oxo group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Acetic Acid Introduction: The introduction of the acetic acid moiety can be accomplished through a carboxylation reaction. This involves the reaction of the intermediate with carbon dioxide in the presence of a catalyst such as palladium.
Industrial Production Methods: Industrial production of ®-alpha-Oxo-3-cyclohexene-1-acetic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: ®-alpha-Oxo-3-cyclohexene-1-acetic acid can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of ®-alpha-Hydroxy-3-cyclohexene-1-acetic acid.
Substitution: The compound can participate in substitution reactions where the oxo or acetic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: More oxidized derivatives such as carboxylic acids.
Reduction: ®-alpha-Hydroxy-3-cyclohexene-1-acetic acid.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
®-alpha-Oxo-3-cyclohexene-1-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-alpha-Oxo-3-cyclohexene-1-acetic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The acetic acid moiety can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Cyclohexene-1-acetic acid: Lacks the oxo group, resulting in different reactivity and properties.
alpha-Oxo-3-cyclohexene-1-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness: ®-alpha-Oxo-3-cyclohexene-1-acetic acid is unique due to the presence of both the oxo group and the acetic acid moiety, which confer distinct chemical and biological properties
Biological Activity
Ketomycin is an antibiotic derived from Actinomycetes, recognized for its potential in inhibiting cancer cell migration and invasion. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and implications for cancer treatment.
This compound exhibits its biological activity primarily through the inhibition of cellular migration and invasion. Studies have shown that it effectively reduces the expression of matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-11, in human breast carcinoma cells (MDA-MB-231) at non-toxic concentrations. This reduction is crucial as MMPs are involved in the degradation of extracellular matrix components, facilitating cancer metastasis .
Additionally, this compound has been found to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB plays a significant role in regulating genes associated with inflammation and cell survival. The inhibition of NF-κB signaling by this compound occurs through the blockade of autophosphorylation of IKK-α/IKK-β, which are upstream components of the NF-κB pathway .
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been evaluated in various cancer cell lines:
Cell Line | Effect Observed | Concentration |
---|---|---|
MDA-MB-231 (Breast) | Inhibition of migration and invasion | Non-toxic levels |
MCF-7 (Breast) | Reduced cellular migration | Non-toxic levels |
In both MDA-MB-231 and MCF-7 cells, this compound demonstrated significant anti-metastatic properties without inducing cytotoxicity, making it a promising candidate for further development as an anti-cancer agent .
Case Studies
A study conducted on the effects of this compound revealed its potential as an anti-metastatic agent. The research focused on its ability to inhibit cellular behaviors associated with cancer progression. The findings indicated that this compound not only inhibited migration but also affected the invasive capabilities of cancer cells in three-dimensional culture systems, further supporting its role in cancer therapy .
Comparative Analysis with Other Antibiotics
To understand the unique properties of this compound, it is essential to compare its biological activity with that of other known antibiotics:
Antibiotic | Mechanism | Primary Use |
---|---|---|
This compound | Inhibits MMPs and NF-κB signaling | Potential anti-cancer |
Kanamycin | Inhibits bacterial protein synthesis | Antimicrobial |
Erythromycin | Inhibits bacterial protein synthesis | Antimicrobial |
While kanamycin and erythromycin are primarily used for their antibacterial properties, this compound's distinct mechanism targeting cancer cell migration positions it uniquely within therapeutic contexts .
Properties
IUPAC Name |
2-[(1R)-cyclohex-3-en-1-yl]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVDGWZMESEVTD-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC=C1)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946035 | |
Record name | (Cyclohex-3-en-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23364-22-9 | |
Record name | Ketomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023364229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Cyclohex-3-en-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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